4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid
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Overview
Description
4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid is an organic compound with a unique structure that combines a dimethylamino group, a methoxy group, and a keto group on a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a methoxy-substituted butanoic acid derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in an organic solvent like dichloromethane at room temperature, with the addition of a base such as sodium hydroxide to deprotonate the dimethylamine and promote its nucleophilic attack on the carbonyl carbon of the precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions can be optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 4-(Dimethylamino)-3-methoxybutanoic acid.
Reduction: Formation of 4-(Dimethylamino)-3-methoxy-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and keto groups can engage in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but has a different backbone structure.
3-Methoxy-4-hydroxybenzoic acid: Contains a methoxy group and a carboxylic acid but lacks the dimethylamino group.
4-(Dimethylamino)pyridine: Contains a dimethylamino group attached to a pyridine ring.
Uniqueness: 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H13NO4 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-(dimethylamino)-3-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-8(2)7(11)5(12-3)4-6(9)10/h5H,4H2,1-3H3,(H,9,10) |
InChI Key |
JISDGWKVWLFWGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(CC(=O)O)OC |
Origin of Product |
United States |
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